molecular formula C16H16N2O6 B2677637 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 941958-58-3

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2677637
CAS No.: 941958-58-3
M. Wt: 332.312
InChI Key: LNPFLJGPCVACTM-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a type of benzamide compound . Benzamides are significant in organic and biological chemistry, serving as building blocks for natural products such as proteins and peptides . They have a wide range of uses in pharmaceutical chemistry . Many benzamide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .


Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The process uses TEA as a base and THF as a solvent . The yields for 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .


Molecular Structure Analysis

In the molecular structure of this compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8) . An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-di-methoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the interaction between the nitro group of this compound and the hydrophobic cavities of proteins. The nitro group of this compound is known to be a strong electron-withdrawing group, which makes it highly polarizable. This property allows this compound to interact with the hydrophobic cavities of proteins, resulting in a significant increase in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on living organisms. It is a non-toxic compound that has been used in various in vitro studies to investigate protein conformational changes.

Advantages and Limitations for Lab Experiments

The use of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide as a fluorescent probe has several advantages over other probes. It is a non-toxic compound that is easy to synthesize and has a high quantum yield. This compound has also been shown to have a high binding affinity for hydrophobic cavities of proteins, making it a useful tool for investigating protein-ligand interactions.
However, the use of this compound also has some limitations. It is a relatively large compound, which may limit its ability to penetrate into the hydrophobic cavities of some proteins. Additionally, the fluorescence intensity of this compound may be affected by environmental factors such as pH and temperature.

Future Directions

There are several future directions for the use of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide in scientific research. One potential application is in the study of protein misfolding and aggregation, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be used to investigate the conformational changes and aggregation of proteins associated with these diseases.
Another potential application of this compound is in the development of new drugs that target specific proteins. This compound could be used to screen libraries of compounds for their ability to bind to specific proteins, which could lead to the development of new drugs with improved efficacy and specificity.
Overall, this compound is a valuable tool for investigating protein conformational changes and has several potential applications in scientific research. Further studies are needed to fully understand the properties and limitations of this compound and to explore its potential in new areas of research.

Synthesis Methods

The synthesis of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the reaction between 2,3-dimethoxybenzamide and 2-methoxy-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid with a melting point of 174-176 °C.

Scientific Research Applications

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. It has been shown to bind selectively to the hydrophobic cavities of proteins, resulting in a significant increase in fluorescence intensity. This property of this compound has been utilized in various studies to investigate protein-ligand interactions, protein folding, and protein aggregation.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-13-8-7-10(18(20)21)9-12(13)17-16(19)11-5-4-6-14(23-2)15(11)24-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPFLJGPCVACTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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